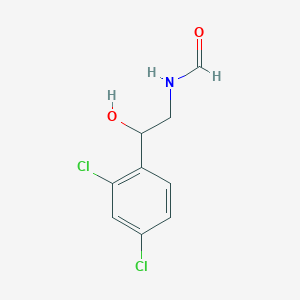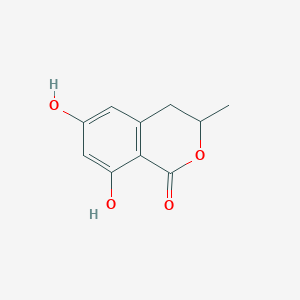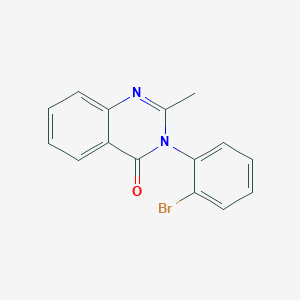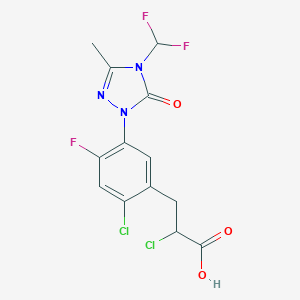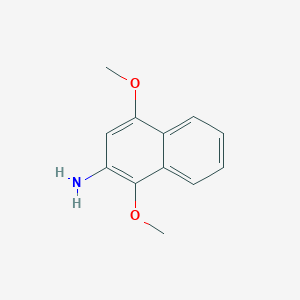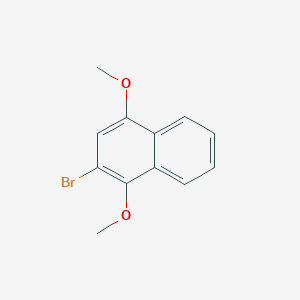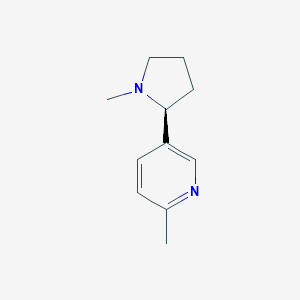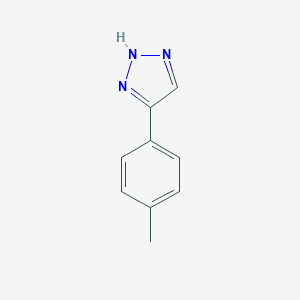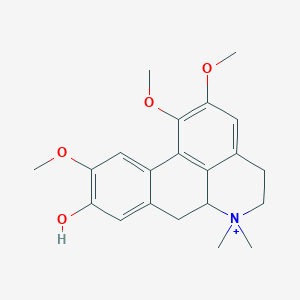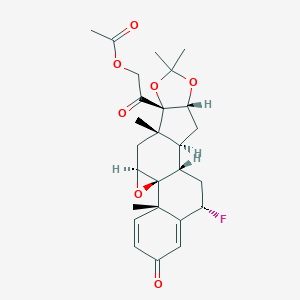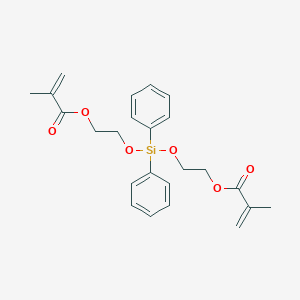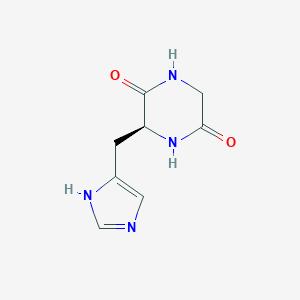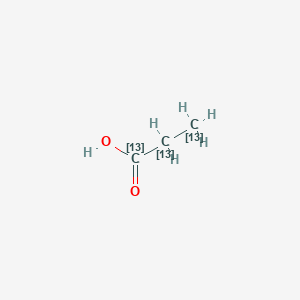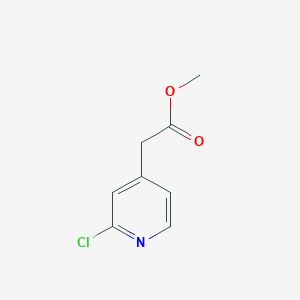
Methyl 2-(2-chloropyridin-4-yl)acetate
Descripción general
Descripción
Methyl 2-(2-chloropyridin-4-yl)acetate is a chemical compound that is part of a broader class of pyridine derivatives. These compounds are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural and electronic properties. The compound itself is characterized by the presence of a pyridine ring, which is a heterocyclic aromatic ring with nitrogen as a heteroatom, and a chloro substituent that influences its reactivity and interaction with other molecules.
Synthesis Analysis
The synthesis of pyridine derivatives can be complex, involving multiple steps and various reagents. For instance, the reaction of 2-cyanopyridine with N-phenylthiosemicarbazide leads to the formation of a 1,2,4-triazole-3-thione derivative, which can be further reacted with chloroacetic acid and methyl alcohol to obtain related ester compounds . Although the specific synthesis of Methyl 2-(2-chloropyridin-4-yl)acetate is not detailed in the provided papers, the methodologies described can be adapted to synthesize a wide range of pyridine-based esters, including the target compound.
Molecular Structure Analysis
The molecular structure of pyridine derivatives is often investigated using X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal lattice and the geometry of the molecule. For example, the crystal structure of a related compound, (E)-methyl 2-(methoxyimino)-2-(2-((3-(6-(trifluoromethyl)pyridin-3-yl) phenoxy) methyl) phenyl) acetate, revealed intermolecular interactions that lead to the formation of a dimer, which is further connected to form a four-molecule crystal packing . These structural insights are crucial for understanding the physical properties and reactivity of the compounds.
Chemical Reactions Analysis
Pyridine derivatives undergo a variety of chemical reactions, which can be utilized to further modify the compound or to synthesize new derivatives. For example, the synthesis of pyrrole derivatives from ethyl 2-chloroacetoacetate and its isomers involves the use of triethylamine and cyanoacetamide, followed by acid-catalyzed dehydration conditions . Similarly, the radical-mediated nitrile translocation is a key step in transforming aziridines to methyl cis-(1-arylmethyl-4-phenylpiperidin-2-yl)acetates, which involves the formation and cleavage of intermediate bicyclic iminyl radicals . These reactions highlight the versatility of pyridine derivatives in synthetic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. The presence of substituents such as chloro groups and ester functionalities can affect the compound's boiling point, solubility, stability, and reactivity. The crystal structure analysis often reveals the presence of hydrogen bonding and other non-covalent interactions, which can impact the compound's melting point and solubility in various solvents . Additionally, the electronic properties of the pyridine ring, such as its ability to act as an electron donor or acceptor, play a significant role in the compound's chemical behavior.
Aplicaciones Científicas De Investigación
Synthesis of Antiplatelet Drugs
Methyl 2-(2-chloropyridin-4-yl)acetate has significant implications in the synthesis of antiplatelet and antithrombotic drugs, as seen in its application towards the synthesis of (S)-clopidogrel, a thienopyridine-class drug. The drug, marketed under names such as Plavix and Iscover, showcases potent antiaggregant properties that have been the focus of substantial synthetic method development due to its high demand. The review by Saeed et al. (2017) elaborates on various synthetic methodologies for (S)-clopidogrel, highlighting the pros and cons of each method to assist the scientific community in advancing synthetic strategies for this crucial medication (Saeed et al., 2017).
Methanogenic Pathways Analysis
In the context of environmental science, the compound's methyl group plays a pivotal role in the quantification of methanogenic pathways. Conrad's review (2005) on using stable carbon isotopic signatures sheds light on the differential contributions of acetate (methyl group) and H2/CO2 to CH4 production. This research provides insights into the methanogenic process by examining isotopic fractionation factors under various conditions, thereby contributing to our understanding of microbial methanogenesis and its environmental implications (Conrad, 2005).
Wastewater Treatment in the Pesticide Industry
The methyl ester component of methyl 2-(2-chloropyridin-4-yl)acetate finds relevance in the treatment of wastewater from the pesticide production industry. Goodwin et al. (2018) explore treatment options for pesticide industry wastewater, emphasizing the challenges posed by toxic pollutants. The study suggests that biological processes and granular activated carbon treatments, which could involve derivatives of methyl esters for pollutant breakdown, offer viable solutions for removing harmful compounds from wastewater, highlighting the chemical's potential in environmental remediation efforts (Goodwin et al., 2018).
Biopolymer Modification
The modification of xylan, a hemicellulose, with derivatives such as methyl 2-(2-chloropyridin-4-yl)acetate results in the formation of biopolymer ethers and esters with unique properties. Petzold-Welcke et al. (2014) describe the chemical modification of xylan into novel ethers and esters, offering potential applications in drug delivery and as antimicrobial agents. This research underscores the utility of methyl ester derivatives in producing biopolymers with tailored properties for various industrial applications (Petzold-Welcke et al., 2014).
Safety And Hazards
“Methyl 2-(2-chloropyridin-4-yl)acetate” is associated with several hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
methyl 2-(2-chloropyridin-4-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-12-8(11)5-6-2-3-10-7(9)4-6/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQZVZTKKGCCTTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70646813 | |
| Record name | Methyl (2-chloropyridin-4-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70646813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2-chloropyridin-4-yl)acetate | |
CAS RN |
884600-82-2 | |
| Record name | Methyl (2-chloropyridin-4-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70646813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


